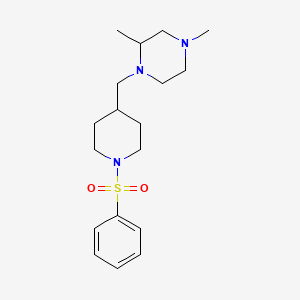
2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various biological activities. Piperazine derivatives are known for their potential antimicrobial properties, as well as their ability to interact with various enzymes relevant to human health, such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including cyclo condensation reactions, coupling reactions under dynamic pH control, and substitutions at specific atoms like oxygen or nitrogen. For instance, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol has been used to synthesize certain piperazine derivatives . Another method involves coupling benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with various electrophiles .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry. These compounds may exhibit intramolecular interactions, such as C—H⋯N hydrogen bonds, and their crystal packing can be stabilized by intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are often carried out in the presence of reagents like sodium hydride (NaH) and solvents such as dimethyl formamide (DMF) to yield a variety of O-substituted sulfonamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like dimethylphenyl groups and sulfonyl groups can affect properties such as solubility, melting point, and biological activity. The synthesized compounds can be screened for their in vitro antimicrobial activities, and some derivatives have shown excellent antibacterial and antifungal activities compared to standard drugs . Additionally, the bioactivity of these compounds against enzymes like LOX, AChE, and BChE can be evaluated, with some derivatives displaying significant activity against BChE . The pharmacological screening of these compounds has also indicated potential antipsychotic activity .
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Interactions
- Cytochrome P450 and Other Enzymes Involved in Metabolism : The metabolism of a related compound, Lu AA21004, was extensively studied, revealing involvement of several cytochrome P450 enzymes. Notably, CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 were identified as key enzymes in the oxidative metabolism, leading to various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol (Hvenegaard et al., 2012).
Chemical Synthesis and Derivative Studies
- Synthesis of Thiazolidinone Derivatives : A study reported the synthesis of a novel series of thiazolidinone derivatives using a compound structurally similar to the requested chemical. These derivatives were evaluated for antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Patel et al., 2012).
- Hyperbranched Polymers : Another research avenue explored the use of a similar piperazine derivative in the synthesis of hyperbranched polymers, demonstrating the potential of these compounds in creating materials with varied applications (Yan & Gao, 2000).
Biological and Pharmacological Investigations
- Anticancer and Antimicrobial Agents : Several studies synthesized and evaluated derivatives for their potential as anticancer and antimicrobial agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibition activities (Mekky et al., 2020).
- Antihypertensive Agents : Research on 1,4-Dihydropyridine derivatives including a piperazin-1-yl structure showed potential antihypertensive effects, highlighting the broad pharmacological applications of such chemical structures (Pattan et al., 2007).
Structural and Molecular Studies
- Molecular Docking and Structural Analysis : Some compounds, including piperazine derivatives, underwent molecular docking studies to explore their binding affinities to biological targets, offering insights into their mechanism of action and potential therapeutic applications (Parveen et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2,4-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-16-14-19(2)12-13-20(16)15-17-8-10-21(11-9-17)24(22,23)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCOXQPMYFXHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)

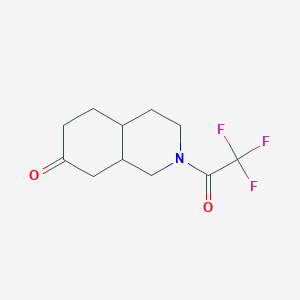
![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)
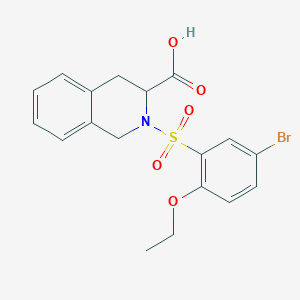
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)
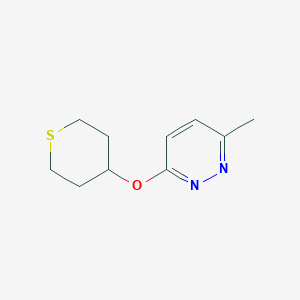
![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)
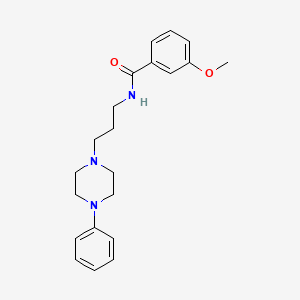
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538282.png)
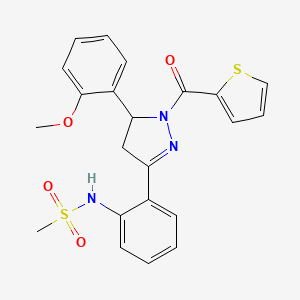
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2538286.png)